Prelaureatin

説明

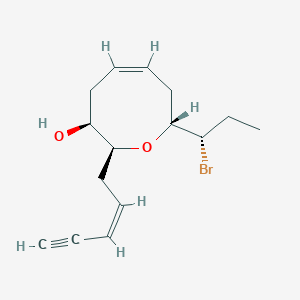

Structure

2D Structure

3D Structure

特性

分子式 |

C15H21BrO2 |

|---|---|

分子量 |

313.23 g/mol |

IUPAC名 |

(2S,3S,5Z,8R)-8-[(1S)-1-bromopropyl]-2-[(Z)-pent-2-en-4-ynyl]-3,4,7,8-tetrahydro-2H-oxocin-3-ol |

InChI |

InChI=1S/C15H21BrO2/c1-3-5-6-11-15-13(17)9-7-8-10-14(18-15)12(16)4-2/h1,5-8,12-15,17H,4,9-11H2,2H3/b6-5-,8-7-/t12-,13-,14+,15-/m0/s1 |

InChIキー |

OHHPIXHKUDAQAW-WVZXMNBZSA-N |

異性体SMILES |

CC[C@@H]([C@H]1C/C=C\C[C@@H]([C@@H](O1)C/C=C\C#C)O)Br |

正規SMILES |

CCC(C1CC=CCC(C(O1)CC=CC#C)O)Br |

同義語 |

prelaureatin |

製品の起源 |

United States |

Natural Occurrence, Distribution, and Ecological Implications of Prelaureatin

Isolation and Characterization from Specific Marine Algal Species (e.g., Laurencia nipponica and Related Species)

Prelaureatin was first isolated from the red alga Laurencia nipponica. scielo.brscielo.brscholarhub.vn This species has proven to be a rich source of halogenated secondary metabolites. mdpi.comcore.ac.uk The isolation and structural elucidation of this compound were detailed in 1991, identifying it as an eight-membered cyclic ether. scielo.brscielo.br It is considered a key intermediate in the biogenesis of other related C15 acetogenins (B1209576), a large family of halogenated natural products characteristic of the Laurencia genus. scielo.brscholarhub.vnresearchgate.net

The C15 acetogenins, including this compound, are generally thought to originate from a C16 fatty acid precursor. scielo.br The characterization of this compound was a significant step in understanding the biosynthetic pathways that lead to the vast diversity of these compounds in Laurencia species. scielo.brvaia.com The total synthesis of (+)-prelaureatin has since been achieved, confirming its structure and providing a pathway for obtaining the compound for further study. scielo.brresearchgate.net

| Compound Profile: this compound | |

| Name | This compound |

| Class | C15 Acetogenin (B2873293) |

| Core Structure | Eight-membered cyclic ether (Oxocene) |

| Natural Source | Laurencia nipponica (Red Alga) scielo.brscielo.brscholarhub.vn |

| Key Structural Features | Contains a brominated eight-membered cyclic ether. researchgate.net |

| Biogenetic Significance | Considered a key intermediate in the biosynthesis of other Laurencia acetogenins. scielo.brscholarhub.vnvaia.com |

Geographical Distribution Patterns and Associated Marine Habitats

The primary source of this compound, Laurencia nipponica, is notably found in the marine waters of Japan, with specific collections reported from Oshoro Bay, Hokkaido. scielo.brscielo.br The genus Laurencia itself, however, has a cosmopolitan distribution, inhabiting tropical, subtropical, and temperate coastal waters around the globe. mdpi.comnih.gov This wide distribution suggests that related compounds, and potentially this compound itself, could be present in Laurencia species from various marine environments.

The distribution of marine macroalgae is influenced by factors such as water temperature, currents, light availability, and substrate type. nih.gove-algae.orgfiveable.me Laurencia species typically thrive in the euphotic zone of coastal regions, attached to rocky surfaces. mdpi.comnih.govfiveable.me While specific global mapping for this compound is not available, the distribution of its source genus points to widespread potential habitats. Research has identified global hotspots for marine algae in temperate regions and near coastlines, with significant potential for algal diversity in the waters of Australia, Indonesia, Russia, Canada, and the United States. nih.govvliz.be

| Geographical Distribution of the Genus Laurencia | |

| Global Range | Cosmopolitan, found in tropical, subtropical, and temperate coastal waters. mdpi.comnih.gov |

| Habitat | Typically found in the euphotic zone, attached to solid substrates like rocks. mdpi.comnih.govfiveable.me |

| Known Locations of Laurencia Species | Japan (specifically L. nipponica in Hokkaido) scielo.brscielo.br, Mediterranean Sea scielo.br, Spain researchgate.net, Vietnam scielo.br, Ireland scielo.br, United States (California) core.ac.uk, Brazil mdpi.com, Chile researchgate.net, Korea e-algae.org |

| Influencing Factors | Water temperature, ocean currents, light penetration, nutrient availability. e-algae.orgfiveable.me |

Exploration of Proposed Ecological Roles and Contributions to Marine Chemical Ecology

The production of secondary metabolites like this compound is a crucial aspect of the chemical ecology of Laurencia algae. mdpi.comnih.gov These compounds are not involved in the primary metabolic processes of growth and reproduction but are thought to serve specialized ecological functions. gov.scot

One of the most widely proposed roles for halogenated compounds from Laurencia is chemical defense. mdpi.comnih.gov These metabolites have been shown to possess antifeedant properties, deterring grazing by herbivores such as sea urchins and fish. mdpi.com This chemical weaponry helps the algae survive and thrive in competitive marine environments. nih.gov The structural diversity of acetogenins within a single algal species may provide a broad-spectrum defense against various threats. Furthermore, many of these compounds exhibit antimicrobial activities, which could protect the alga from pathogenic marine bacteria and fungi. mdpi.com

As primary producers, marine algae form the base of many coastal food webs. fiveable.memdpi.comjaefr.com They provide essential habitat and shelter for numerous marine organisms, acting as "ecosystem engineers" that modify their environment to support a diverse community. gov.scotmdpi.com The release of organic matter, including compounds like this compound, into the ecosystem contributes to nutrient cycling. gov.scotjaefr.com C15 acetogenins are also recognized as important chemotaxonomic markers, helping scientists to classify and differentiate various species within the chemically complex Laurencia genus. scielo.br

Biosynthesis and Biogenetic Pathways of Prelaureatin

Proposed Biogenetic Route of C15 Acetogenins (B1209576) Leading to Prelaureatin

The biosynthesis of C15 acetogenins in Laurencia species is proposed to start from the polyketide pathway. scielo.br These compounds are derived from straight-chain C16 fatty acid precursors, which undergo a series of modifications to yield the characteristic C15 framework. sibran.ruscielo.br The biogenetic pathway leading to the laurenan-type acetogenins, a subclass that includes this compound, laureatin, and laurallene (B1245901), involves a crucial bromo-cationic cyclization of a linear polyene precursor. scielo.brscielo.br

Studies have proposed that the acyclic precursor, cis-laurediol, undergoes an enzyme-mediated cyclization to form the eight-membered ether ring of this compound. scielo.brscielo.br This compound, this compound, was first isolated from Laurencia nipponica and identified as a key biogenetic intermediate. researchgate.net Its discovery provided critical support for the proposed pathway where it serves as the direct precursor to more complex bicyclic ethers like laureatin through subsequent enzymatic transformations. scielo.brnih.gov This proposed route highlights a cascade of electrophile-initiated cyclizations, where a bromonium ion triggers the formation of the ether rings. nih.gov

Identification of Key Enzymatic Transformations and Intermediate Compounds (e.g., Laurediol)

The central intermediate in the biosynthesis of this compound is the acyclic diol, laurediol. askfilo.comsolutioninn.com Specifically, chemoenzymatic studies have identified (3Z,6S,7S)-laurediol as the direct precursor that is transformed into this compound. core.ac.uk The halogenated C15-acetogenins found in various Laurencia species are generally believed to arise from common precursors such as (6R,7R)- or (6S,7S)-laurediol.

The transformation from the linear laurediol to the cyclic this compound is a pivotal step, involving a significant structural reorganization through enzyme catalysis. askfilo.comvaia.com The isolation of various laurediol isomers, including (3E, 12Z)- and (3Z, 12Z)-laurediols and their di-hydro derivatives from Laurencia nipponica, further supports their role as biogenetic intermediates in this pathway. core.ac.uk this compound itself is a crucial intermediate, acting as a branching point in the biogenetic map. It is enzymatically converted to other laurenan-type compounds, such as laureatin and laurallene, through further bromo-etherification reactions. jst.go.jpchemrxiv.org

Table 1: Key Intermediates in this compound Biosynthesis

| Compound Name | Role in Pathway | Source Organism Example | Citation |

|---|---|---|---|

| C16 Fatty Acids | Initial Precursors | Laurencia species | scielo.br |

| (3Z,6S,7S)-Laurediol | Direct Acyclic Precursor | Laurencia nipponica | core.ac.uk |

| This compound | Key Cyclic Intermediate | Laurencia nipponica | researchgate.net |

| Laureatin | Downstream Product | Laurencia nipponica | scielo.br |

Mechanistic Insights into Halogenation and Cyclization Reactions Mediated by Haloperoxidases and Other Enzymes

The conversion of laurediol to this compound is catalyzed by haloperoxidases, specifically vanadium-dependent bromoperoxidases (V-BrPOs), which are prevalent in marine red algae. nih.govtandfonline.com These enzymes utilize hydrogen peroxide to oxidize bromide ions (Br⁻) into an electrophilic bromine species, often represented as a bromonium ion (Br⁺) equivalent. askfilo.comsolutioninn.com

The proposed mechanism proceeds via the following steps:

Electrophilic Attack : The enzyme-generated electrophilic bromine is attacked by the double bond of the laurediol molecule. askfilo.comvaia.com This results in the formation of a cyclic bromonium ion intermediate. askfilo.comchegg.com

Intramolecular Cyclization : The hydroxyl group at C7 of the laurediol backbone then acts as an internal nucleophile, attacking one of the carbon atoms of the bromonium ion. askfilo.comnih.gov This intramolecular, anti-Markovnikov ring-opening leads to the formation of the eight-membered ether ring characteristic of this compound. vaia.comnih.gov

Deprotonation : The final step involves the release of a proton, yielding the stable this compound molecule. askfilo.comvaia.com

This bromoetherification cascade is a hallmark of Laurencia chemistry. nih.gov Vanadium bromoperoxidases isolated from marine algae have demonstrated the ability to catalyze the bromination and cyclization of terpene analogues, producing cyclic ethers similar in structure to C15 acetogenins, which supports their role in this compound biosynthesis. nih.gov

Investigating the Genetic and Molecular Underpinnings of this compound Biosynthesis

The genetic basis for the biosynthesis of C15 acetogenins like this compound is rooted in polyketide synthesis. mdpi.com The backbone of these molecules is assembled by Polyketide Synthases (PKSs), large, multi-domain enzymes encoded by PKS gene clusters. mdpi.comacs.org While the complete gene cluster for this compound has not been fully elucidated, the presence of PKS genes in red algae provides the fundamental genetic framework for the synthesis of its fatty acid-derived precursor. awi.de

More specific genetic evidence comes from the characterization of the enzymes responsible for the key halogenation and cyclization steps. Researchers have successfully cloned and expressed the cDNAs for two vanadium-dependent bromoperoxidases, designated LnVBPO1 and LnVBPO2, from the red alga Laurencia nipponica. tandfonline.com These recombinant enzymes were shown to be active and capable of converting a laurediol derivative into deacetyllaurencin, a closely related laurenan acetogenin (B2873293). tandfonline.com This finding provides a direct link between specific genes (LnVBPO1, LnVBPO2) and the biosynthesis of the laurenan skeleton, strongly suggesting these or very similar enzymes are responsible for the formation of this compound in vivo. The study of dinoflagellate genomes, which also produce complex polyketides, has revealed the highly chimeric and complex nature of PKS genes in marine eukaryotes, suggesting a similarly intricate genetic basis in red algae. nih.govnoaa.gov

Chemoenzymatic and Biomimetic Studies of this compound Bioconversions

Chemoenzymatic and biomimetic syntheses have been instrumental in confirming the proposed biosynthetic pathway of this compound and exploring its subsequent transformations. Laboratory studies have successfully mimicked the key bioconversion of laurediol into this compound. core.ac.uk

Key findings from these studies include:

Enzymatic Synthesis : The use of bromoperoxidase from Laurencia nipponica or commercially available lactoperoxidase, in the presence of a bromide source and hydrogen peroxide, was shown to effectively transform (3Z,6S,7S)-laurediol into this compound. core.ac.uk This provided direct experimental evidence for the proposed biosynthetic step.

This compound as a Precursor : Chemoenzymatic studies have solidified this compound's role as a pivotal intermediate. It has been demonstrated that this compound can be further converted into other natural products like laureatin and the bromoallene-containing laurallene through subsequent enzymatic or chemical bromo-etherification reactions. jst.go.jpchemrxiv.orgthieme-connect.com

Biomimetic Approaches : Synthetic efforts inspired by the proposed biogenesis have been developed. nih.govbibliotekanauki.pl For instance, an electrophilic bromine-catalyzed skeletal rearrangement of a related oxocene structure has been shown to yield the core scaffold of another C15-acetogenin, laurepoxide, highlighting the plausibility of such bromine-initiated cascades in forming diverse structures from a common precursor type. nih.gov These studies, which combine the selectivity of enzymes with the versatility of chemical synthesis, are crucial for producing complex molecules and verifying biosynthetic hypotheses. nih.govmdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Laurediol |

| (3Z,6S,7S)-Laurediol |

| (6R,7R)-Laurediol |

| (6S,7S)-Laurediol |

| (3E, 12Z)-Laurediol |

| (3Z, 12Z)-Laurediol |

| Laureatin |

| Isolaureatin (B216581) |

| Laurallene |

| Deacetyllaurencin |

| Laurepoxide |

| Acetate (B1210297) |

| Hydrogen Peroxide |

Advanced Methodologies for Isolation, Purification, and Comprehensive Structural Elucidation of Prelaureatin

Modern Chromatographic Techniques for High-Resolution Separation of Prelaureatin from Complex Natural Extracts

The isolation of a pure chemical entity like this compound from its natural source, the red alga Laurencia, is a multi-step process that begins with extraction and culminates in high-resolution chromatographic purification. The initial crude extract of the alga contains a myriad of other secondary metabolites, pigments, lipids, and polar compounds, from which this compound must be carefully separated.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of natural products like this compound. imperial.ac.uk Given its medium polarity, reversed-phase HPLC is the most common and effective mode of separation. In this technique, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier and less polar compounds being retained longer on the column.

For complex mixtures containing closely related isomers, which are common in Laurencia extracts, gradient elution is often employed. jasco-global.com This involves gradually increasing the proportion of the organic solvent in the mobile phase, which enhances separation efficiency and resolution between peaks. shodex.com

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at much higher pressures. This results in dramatically improved resolution, higher peak capacity, and significantly shorter analysis times, while also reducing solvent consumption. These features make UHPLC an ideal platform for the rapid analysis and purification of complex fractions obtained during the isolation of this compound.

Table 1: Representative HPLC Parameters for the Purification of this compound This table presents a hypothetical but typical set of conditions for the final purification step of a medium-polarity natural product like this compound.

| Parameter | Condition |

|---|---|

| Instrument | Preparative HPLC System |

| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm particle size) |

| Mobile Phase A | Water (H₂O) |

| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) |

| Elution Mode | Gradient Elution |

| Gradient Program | Start at 60% B, increase to 100% B over 30 minutes, hold for 5 minutes |

| Flow Rate | 4.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 210 nm) or Evaporative Light Scattering Detector (ELSD) |

| Temperature | Ambient (e.g., 25 °C) |

Prior to the final HPLC purification, a series of preliminary separation steps are required to simplify the complex crude extract. The typical isolation workflow for halogenated metabolites from Laurencia species involves several stages. kau.edu.sa

Solvent Extraction: The dried and powdered algal material is exhaustively extracted with a mixture of organic solvents, such as chloroform (B151607) and methanol (e.g., 2:1 v/v), to pull the secondary metabolites into solution.

Liquid-Liquid Partitioning: The resulting crude extract is then partitioned between an organic solvent (like ethyl acetate) and water. This step separates compounds based on their polarity, with medium-polarity compounds like this compound concentrating in the organic layer.

Open Column Chromatography: The concentrated organic fraction is subjected to low-pressure column chromatography. Common stationary phases include silica (B1680970) gel, which separates compounds based on polarity, and Sephadex LH-20, which separates based on molecular size (size-exclusion chromatography). Gradient elution with solvent systems like petroleum ether/ethyl acetate (B1210297) is used to generate fractions of increasing polarity. These fractions are then analyzed, and those containing the target compound are carried forward for final purification by HPLC. imperial.ac.uk

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Advancements

State-of-the-Art Spectroscopic Analysis for Detailed Structural and Stereochemical Determination

Once this compound is isolated in its pure form, its molecular structure is determined using a combination of powerful spectroscopic techniques. Mass spectrometry and nuclear magnetic resonance spectroscopy are the cornerstones of this process.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. wiley.com High-resolution NMR provides detailed information about the carbon-hydrogen framework of the molecule, as well as the stereochemical relationships between different atoms. youtube.comnih.gov For a complex structure like this compound, a suite of 1D and 2D NMR experiments is essential for an unambiguous assignment of its structure. nih.gov

A combination of one-dimensional and two-dimensional NMR experiments is used to piece together the molecular puzzle of this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their coupling patterns (splitting). The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H vicinal coupling). sdsu.edu This allows for the mapping of contiguous proton spin systems, effectively tracing out fragments of the molecule. researchgate.net

TOCSY (Total Correlation Spectroscopy): TOCSY is similar to COSY but extends the correlations along an entire spin system. princeton.edu If a proton is irradiated, a signal will be seen not only for its direct neighbors but for all other protons in that same coupled network. This is particularly useful for identifying all the protons belonging to a specific structural unit, such as the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton directly to the carbon atom it is attached to (one-bond ¹H-¹³C correlation). sdsu.eduepfl.ch It allows for the unambiguous assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assembling the complete molecular structure. It reveals correlations between protons and carbons that are separated by two, three, or sometimes four bonds (long-range ¹H-¹³C correlations). sdsu.edu This information is vital for connecting the different spin systems identified by COSY and for identifying the positions of quaternary (non-protonated) carbons and heteroatoms like oxygen. researchgate.netepfl.ch

ADEQUATE (Adequate Double Quantum Transfer Experiment): While less common due to lower sensitivity, 1D and 2D INADEQUATE experiments are extremely powerful as they show direct carbon-carbon correlations. This provides definitive evidence for the carbon skeleton of a molecule.

Table 2: Application of 2D NMR Techniques in the Structural Elucidation of this compound

| NMR Experiment | Information Obtained | Contribution to Structure Elucidation |

|---|---|---|

| COSY | Correlates J-coupled protons (H-H connectivity through 2-3 bonds). sdsu.edu | Identifies individual spin systems and proton-proton adjacencies within the oxocene ring and side chain. |

| TOCSY | Correlates all protons within a given spin system. princeton.edu | Confirms all protons belonging to a continuous fragment, useful for complex or overlapping regions. |

| HSQC | Correlates protons to their directly attached carbons (¹JCH). epfl.ch | Assigns the ¹³C chemical shift for every protonated carbon in the molecule. |

| HMBC | Correlates protons and carbons over multiple bonds (²JCH, ³JCH). epfl.ch | Connects the individual spin systems, establishes the position of quaternary carbons, and confirms the overall carbon framework. |

| NOESY/ROESY | Correlates protons that are close in space (through-space, not through-bond). princeton.edu | Provides crucial information about the relative stereochemistry and conformation of the molecule. |

Mass spectrometry is a complementary technique to NMR that provides the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the accurate mass of the molecular ion to within a few parts per million. csic.es This high accuracy allows for the calculation of a unique molecular formula. For a compound like this compound, which contains bromine and chlorine atoms, the characteristic isotopic patterns of these halogens (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) provide definitive confirmation of their presence and number in the molecule. csic.es

Tandem Mass Spectrometry (MS/MS) provides further structural information through fragmentation analysis. jasco-global.com In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). jasco-global.com The resulting fragment ions are then mass-analyzed. The pattern of fragmentation provides valuable clues about the connectivity of the molecule, as weaker bonds tend to break preferentially, corroborating the structure proposed by NMR analysis. spectroscopyonline.com

Advanced Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) Techniques

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool in the structural elucidation of novel natural products like this compound. This technique provides the highly accurate mass of a molecule, which is crucial for determining its elemental composition. nih.govphcog.com Unlike standard mass spectrometry, HR-MS can distinguish between molecules with the same nominal mass but different chemical formulas, a common occurrence in complex organic compounds. nih.gov

In the analysis of marine natural products, including those from the Laurencia species, HR-MS, often coupled with techniques like electrospray ionization (ESI) or fast atom bombardment (FAB), is routinely used to establish the molecular formula with high confidence. nih.govnih.govtandfonline.com For this compound, HR-MS would provide the exact mass, allowing chemists to deduce a precise molecular formula, which is the foundational step in the subsequent detailed structural analysis by other spectroscopic methods. The high resolution helps to confirm the presence and number of bromine atoms, a characteristic feature of many Laurencia metabolites, by analyzing the distinctive isotopic pattern. nih.gov

Table 1: Illustrative HR-MS Data for a Halogenated Natural Product

| Ion [M+H]⁺ | Measured m/z | Calculated m/z | Mass Difference (ppm) | Proposed Formula |

| Experimental | 369.1795 | 369.1791 | 1.1 | C₂₀H₃₄BrO |

| Theoretical | 371.1770 | 371.1770 | 0.0 | C₂₀H₃₄⁷⁹BrO |

| Theoretical | 373.1750 | 373.1749 | 0.3 | C₂₀H₃₄⁸¹BrO |

This table is illustrative and demonstrates the type of data obtained from HR-MS analysis for a brominated compound. The values are hypothetical and serve to explain the principle.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

While NMR spectroscopy is powerful for determining the relative stereochemistry of a molecule, X-ray crystallography stands as the gold standard for the unambiguous determination of its absolute configuration. researchgate.netrsc.orgnih.gov This technique relies on the diffraction of X-rays by a single, high-quality crystal of the compound. The resulting diffraction pattern allows for the creation of a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule, including their absolute stereochemistry. researchgate.netnih.gov

In the context of brominated marine natural products from Laurencia, X-ray crystallography has been instrumental in confirming the structures of numerous compounds. researchgate.netrsc.org Although a specific crystal structure for this compound is not explicitly mentioned in the reviewed literature, the total syntheses of (+)-prelaureatin have confirmed its absolute configuration. acs.orgacs.org For many of its congeners, X-ray analysis of suitable crystalline derivatives has been the definitive method for stereochemical assignment. researchgate.netnih.gov The presence of a heavy atom like bromine in the structure of this compound enhances the anomalous dispersion effect, which is crucial for the reliable determination of the absolute configuration. researchgate.net

Application of Vibrational Spectroscopy (Infrared and Raman) in Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. wiley.comspectroscopyonline.comrsc.orgs-a-s.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. wiley.com These absorption frequencies are characteristic of particular functional groups.

For this compound and other C15-acetogenins from Laurencia, IR spectroscopy is a key diagnostic tool. scielo.brscielo.br The presence of a terminal alkyne would be indicated by a sharp absorption band around 3300 cm⁻¹ for the ≡C-H stretch and a weaker band around 2100-2260 cm⁻¹ for the C≡C stretch. scielo.br The ether linkage (C-O-C) within the eight-membered ring of this compound would give rise to strong, characteristic stretching vibrations in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.coms-a-s.org Specifically, cyclic ethers show strong antisymmetric C-O-C stretching bands in the 1250–1150 cm⁻¹ range. s-a-s.org

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound and Related Compounds

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Alkyne (terminal) | ≡C-H Stretch | ~3300 |

| Alkyne | C≡C Stretch | 2100 - 2260 |

| Alkene | =C-H Stretch | 3000 - 3100 |

| Alkene | C=C Stretch | 1620 - 1680 |

| Ether (cyclic) | C-O-C Asymmetric Stretch | 1000 - 1300 |

| Bromoalkane | C-Br Stretch | 500 - 600 |

Computational Approaches in Modern Structure Elucidation

In recent years, computational methods have become increasingly powerful and integral to the process of natural product structure elucidation, working in synergy with experimental data. csic.esresearchgate.netfigshare.comresearchgate.netnih.govmdpi.comnsf.gov

Utilization of Computer-Assisted Structure Elucidation (CASE) Systems

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software programs that can generate all possible chemical structures consistent with a given set of spectroscopic data, primarily from 2D NMR experiments. db-thueringen.demdpi.com These systems are particularly valuable for complex molecules like halogenated natural products where the number of possible isomers can be vast. researchgate.netacs.org

For a molecule like this compound, a CASE program would take the molecular formula (determined by HR-MS) and the correlations from 2D NMR spectra (such as COSY, HSQC, and HMBC) as input. db-thueringen.de The system then generates a list of candidate structures that fit the data. By comparing the predicted NMR data for each candidate with the experimental data, the most likely structure can be identified. mdpi.com This approach helps to avoid potential human bias and reduces the risk of misassignment, which has been a documented issue in natural product chemistry. nsf.gov

Density Functional Theory (DFT) Calculations for Spectroscopic Data Prediction and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. csic.esfigshare.comnih.gov In the context of structure elucidation, DFT calculations are widely used to predict NMR chemical shifts and coupling constants for a proposed structure. csic.esfigshare.comnih.govmdpi.com These predicted values can then be compared with the experimental data to validate or revise a structural assignment, especially for determining the relative stereochemistry of complex and flexible molecules. researchgate.netfigshare.comnih.gov

For this compound, which possesses a flexible eight-membered ring, conformational analysis using DFT is crucial. researchgate.net By calculating the energies of different possible conformations, the most stable, low-energy conformers can be identified. Subsequently, NMR chemical shifts can be calculated for these conformers and averaged based on their Boltzmann population to provide a more accurate prediction of the experimental spectrum. csic.es This approach has proven to be a powerful tool for resolving stereochemical ambiguities in complex marine natural products. csic.esfigshare.comnih.gov

Chemical Synthesis Strategies and Analog Development of Prelaureatin

Seminal Total Synthesis Approaches to (+)-Prelaureatin and Related Structures

The first total syntheses of (+)-prelaureatin and the related compound (+)-laurallene were pioneering achievements that showcased the power and efficiency of an asymmetric aldol (B89426) and ring-closing metathesis strategy for constructing complex medium-ring ethers. acs.orgacs.org These approaches have paved the way for accessing both the laurenan and lauthisan (B1257421) structural classes of marine natural products. acs.org

A notable total synthesis of prelaureatin was achieved starting from galactose pentaacetate. This process involved the stereoselective introduction of two allyl groups, cleavage of the hexose (B10828440) ring, and the transformation of an acyclic triene into the characteristic oxocene structure via a selective ring-closing metathesis reaction. thieme-connect.comresearcher.life

Ring-closing metathesis (RCM) has proven to be a pivotal technology in the synthesis of this compound and its analogs, enabling the efficient construction of the challenging eight-membered ether ring. acs.orgresearchgate.netorganic-chemistry.org In a key strategy, an acyclic diene precursor, assembled through an asymmetric glycolate (B3277807) aldol addition, successfully underwent RCM to form the oxocene core of (+)-prelaureatin. acs.orgfigshare.com This approach rapidly assembles the laurenan oxocene core with the correct stereochemistry and the trans-disubstituted ether linkage in a limited number of synthetic steps. acs.org

The success of the RCM reaction in this context is noteworthy, as the formation of medium-sized rings can be challenging. researchgate.net However, in the case of this compound precursors, the reaction proceeds efficiently, suggesting that conformational preferences, such as the gauche effect between adjacent oxygen substituents, may play a favorable role. acs.orgresearchgate.net The versatility of RCM has been further demonstrated in the preparation of this compound analogues, including the successful synthesis of an 8-desalkyl analogue in enantiomerically enriched form. researchgate.net

The following table summarizes key RCM reactions used in the synthesis of this compound and related structures:

| Precursor Type | Catalyst | Product | Key Feature | Reference(s) |

| Acyclic diene from aldol addition | Grubbs' catalyst | (+)-Prelaureatin oxocene core | Efficient formation of 8-membered ring | acs.orgresearchgate.net |

| Acyclic triene from galactose | Grubbs' catalyst | This compound oxocene core | Selective C9-C10 ring closure | thieme-connect.com |

| Diene for analogue synthesis | Ruthenium-mediated | 8-desalkyl this compound analogue | Versatility of RCM methodology | researchgate.net |

The establishment of the correct stereochemistry is a critical aspect of the total synthesis of this compound. acs.org Stereoselective asymmetric aldol reactions have been instrumental in achieving this control. acs.orgresearchgate.netijnrd.orgnih.gov In the seminal total synthesis, an asymmetric glycolate aldol addition was employed to set key stereocenters in an acyclic precursor, which was then subjected to ring-closing metathesis. acs.orgfigshare.com This reaction utilized a chiral auxiliary to direct the stereochemical outcome of the carbon-carbon bond formation, a common and effective strategy in asymmetric synthesis. wikipedia.org

The use of chiral auxiliaries, such as those derived from amino acids, allows for the predictable and high-yielding formation of the desired diastereomer. researchgate.net These auxiliaries are typically appended to one of the reacting partners to create a chiral environment that influences the trajectory of the incoming nucleophile, leading to a single major stereoisomer. wikipedia.org After the reaction, the auxiliary can be cleanly removed, having served its purpose of inducing chirality. nih.gov This methodology has been a cornerstone in the construction of the stereochemically rich carbon framework of this compound. acs.org

An alternative and innovative approach to constructing the oxocene ring of this compound involves a diastereoselective Brook rearrangement-mediated [3+4] annulation. acs.orgnih.govacs.org This powerful method allows for the stereocontrolled formation of the eight-membered oxygen heterocycle. orgsyn.org The key step in this strategy is the reaction between an acryloylsilane and a 6-oxa-2-cycloheptenone derivative. acs.orgnih.govacs.org

This annulation process proceeds with high diastereoselectivity, affording the desired trans-α,α'-disubstituted oxocene structure. acs.orgmsk-chem.com The stereochemical outcome is rationalized by the preferential attack of the acryloylsilane from the sterically less hindered face of the seven-membered ring enolate, where the substituent adopts a pseudo-equatorial position. orgsyn.org This methodology has been successfully applied in the formal total syntheses of (+)-prelaureatin and (+)-laurallene. acs.orgorgsyn.org

Stereoselective Asymmetric Aldol Reactions and Related Chiral Auxiliary Methodologies

Formal Synthesis Approaches and Development of Convergent Synthetic Pathways

Formal syntheses of (+)-prelaureatin have been achieved, notably through a strategy centered on a diastereoselective Brook rearrangement-mediated [3+4] annulation to construct the key oxocene intermediate. acs.orgnih.govacs.org This approach intercepts a known intermediate from a previously reported total synthesis, thereby formally completing the synthesis. acs.org

Divergent Synthesis Strategies from Common Intermediates for the Laurencia Oxocene Family

The structural similarities among the members of the Laurencia oxocene family of natural products make them ideal candidates for divergent synthesis. rsc.orgmdpi.com This strategy aims to generate multiple, structurally related natural products from a common advanced intermediate. rsc.org this compound itself is a biosynthetic precursor to other laurenan-type compounds, suggesting that a chemical synthesis could mimic this divergent pathway. thieme-connect.comacs.org

A common intermediate in the synthesis of Laurencia oxocenes can be strategically elaborated to access different family members. For instance, an intermediate containing the core oxocene ring system can be selectively functionalized to yield this compound, laurallene (B1245901), or other related structures. acs.orgresearchgate.net This approach is highly efficient as it avoids the de novo synthesis of each target molecule. beilstein-journals.org The development of divergent strategies is a significant advancement in the field, enabling the efficient production of a library of related natural products for further study.

Synthetic Exploration and Development of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for exploring structure-activity relationships and developing new therapeutic agents. acs.org The flexible synthetic routes developed for the total synthesis of this compound can be adapted to create a variety of analogs. For example, the ring-closing metathesis approach has been successfully utilized to prepare an 8-desalkyl analogue of this compound. researchgate.net

Furthermore, enzymatic and chemical bromo-etherification reactions have been used to convert this compound into laurallene, demonstrating a method for derivatization. nagasaki-u.ac.jp The ability to systematically modify the this compound scaffold, including the side chain, the substituents on the oxocene ring, and the halogen atoms, is essential for a comprehensive understanding of its biological activity. The development of divergent synthetic strategies further facilitates the generation of a diverse range of analogs from a common intermediate. beilstein-journals.org

Controlled Halogenation Strategies and Stereochemical Considerations

The synthesis of halogenated C15-acetogenins from the Laurencia family, including this compound, presents a formidable challenge in organic synthesis, primarily due to the need for precise control over the introduction of halogen atoms at specific stereocenters. researchgate.net The stereocontrolled halogenation of the oxocene core is a critical component of any successful total synthesis strategy. researchgate.net Chemists have employed a range of methods to achieve this, including stereospecific reactions like SN2 displacements and halofunctionalization of alkenes, as well as stereoselective approaches that are substrate-controlled, reagent-controlled, or catalyst-controlled. nih.gov

A key challenge in synthesizing compounds like this compound is the potential for thermodynamically controlled side reactions, such as halide equilibration and elimination, which can diminish the yield of the desired stereoisomer, particularly with sterically hindered substrates. nih.gov For instance, SN2 substitution of activated secondary alcohols with halide ions is a common strategy, but its effectiveness can be limited in complex molecular architectures. nih.gov

In the context of this compound and related compounds, the introduction of bromine with retention of configuration has been a significant hurdle. researchgate.net Research has pointed to the use of titanium tetrabromide (TiBr₄) in mediating nucleophile-assisting leaving group brominations. researchgate.net The stereochemical outcome of such reactions is thought to be directed by the formation of an intermediate oxonium or halonium ion, followed by a fragmentation sequence involving intricate neighboring group participation. researchgate.net

Another advanced strategy involves enzymatic halogenation. Vanadium-dependent haloperoxidases (VHPOs) have been identified as effective biocatalysts for selective halogenation. nih.gov These enzymes can generate electrophilic halogenating species, such as hypohalous acid (HOX), from halide ions. nih.govchemrxiv.org This enzymatic approach offers high chemoselectivity and can operate under mild conditions, potentially avoiding the harsh reagents and undesired byproducts associated with traditional chemical halogenation methods. nih.govchemrxiv.org

The spatial arrangement of atoms, or stereochemistry, is fundamental to the biological activity of these molecules. solubilityofthings.com Therefore, synthetic strategies must meticulously control the three-dimensional structure. solubilityofthings.com This is often achieved through asymmetric synthesis, which can involve the use of chiral starting materials (from the chiral pool), chiral auxiliaries to guide the stereochemical course of reactions, or enantioselective catalysts. ethz.ch For the synthesis of the this compound oxocene core, methods like asymmetric glycolate aldol additions followed by ring-closing metathesis have been successfully employed to establish the required stereocenters early in the synthetic sequence. researchgate.net

Chemical Transformation and Interconversion Studies of this compound to Related Bioactive Analogs (e.g., Laurallene)

The close structural relationship between this compound and other halogenated C15 acetogenins (B1209576), particularly laurallene, has prompted significant research into their chemical interconversion. These studies are valuable for confirming structural assignments and for providing access to related natural products that may be less abundant from natural sources. The conversion of this compound to laurallene, a bromo-allene compound, has been accomplished through both chemical and enzymatic bromo-etherification reactions.

Formal total syntheses of both (+)-prelaureatin and (+)-laurallene have been achieved, often employing a unified strategy that diverges at a late stage to yield both natural products. nih.gov A key transformation in these synthetic routes is the construction of the trans-α,α'-disubstituted oxocene skeleton. nih.gov One notable method involves a diastereoselective Brook rearrangement-mediated [3+4] annulation to form the eight-membered ether ring characteristic of these compounds. nih.gov

The conversion of a propargyl alcohol precursor into the bromoallene moiety of laurallene is a critical step. This transformation is typically achieved via a stereospecific anti-SN2′ displacement. nih.gov The success of this reaction relies on the stereoselective preparation of the propargylic alcohol precursor and the suppression of competing SN2 displacement pathways. nih.gov The development of methods for the asymmetric synthesis of these precursors has been crucial for the enantioselective total synthesis of laurallene. nih.gov

The following table summarizes a key synthetic strategy that has been applied to the formal synthesis of both (+)-prelaureatin and (+)-laurallene.

| Synthetic Goal | Key Reaction | Reactants | Significance |

| Formal Synthesis of (+)-Prelaureatin and (+)-Laurallene | Diastereoselective Brook Rearrangement-Mediated [3+4] Annulation | Acryloylsilane and a 6-oxa-2-cycloheptenone derivative | Efficiently constructs the core trans-α,α'-disubstituted oxocene structure common to both molecules. nih.gov |

This strategic interconversion underscores the biosynthetic and chemical relationship between these complex marine natural products, providing a platform for further analog development and biological evaluation.

Pre Clinical Biological Activity Assessments and Elucidation of Molecular Mechanisms Associated with Prelaureatin and Its Structural Congeners

In Vitro Investigations of Specific Biological Activities

In vitro studies, conducted using cell cultures and isolated molecular components outside of a living organism, provide a foundational understanding of a compound's biological potential. news-medical.net For prelaureatin and its analogs, these assays have been crucial for identifying biological targets and enzymatic interactions.

Cellular assays are instrumental in identifying the specific molecular targets with which a compound interacts and in analyzing the subsequent effects on cellular pathways. nuvisan.comyoutube.com While direct cellular assay data for this compound is limited, studies on its structural congeners provide insight into the potential activities of this class of compounds. For instance, aplysiallene (B1255860), a related eight-membered cyclic ether, and its bromodiene isomers have been evaluated for their inhibitory effects on specific cellular targets.

These compounds demonstrated inhibitory activity against Na+/K+ ATPase, a crucial enzyme responsible for maintaining the electrochemical gradients across the plasma membrane of animal cells. researchgate.net The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 μM for all tested compounds, indicating a consistent level of potency among these related structures. researchgate.net Such findings from cellular target engagement assays help to pinpoint specific proteins and pathways affected by these marine natural products. frontiersin.org

Table 1: In Vitro Inhibitory Activity of Aplysiallene and Isomers

| Compound | Target | Biological Effect | IC50 Value |

|---|---|---|---|

| Aplysiallene | Na+/K+ ATPase | Inhibition | ~15 μM |

This table summarizes the reported in vitro inhibitory activities of aplysiallene and its isomers against the cellular target Na+/K+ ATPase. researchgate.net

Enzymatic assays are critical for determining if a compound can inhibit or modulate the activity of specific enzymes. frontiersin.org this compound has been identified as a key substrate in enzymatic reactions catalyzed by haloperoxidases, particularly bromoperoxidases. researchgate.netnih.gov These enzymes are common in marine algae and catalyze the oxidation of halides (like bromide) in the presence of hydrogen peroxide, leading to the formation of reactive halogenating species. nih.govudel.edu

Research has shown that this compound undergoes an enzymatic bromo-ether cyclization reaction catalyzed by bromoperoxidase. researchgate.net This biogenetic process, involving a bromo-cationic reaction, is believed to be the pathway for the synthesis of laurallene (B1245901), a bromo-allene-containing natural product. researchgate.netnih.gov This demonstrates a clear modulatory role for this compound as a substrate in a significant biosynthetic pathway, highlighting the interaction between halogenated acetogenins (B1209576) and specific enzyme systems like vanadium-dependent haloperoxidases. researchgate.net The ability of haloperoxidases to utilize halide ions and hydrogen peroxide to halogenate organic scaffolds is a well-established mechanism for the biosynthesis of many marine natural products. nih.gov

Intracellular signaling pathways are complex networks that transduce external signals into cellular responses, such as proliferation or secretion. nih.govresearchgate.net The modulation of these pathways is a key mechanism of action for many bioactive compounds. nih.gov

Currently, there is a lack of specific published research detailing the direct effects of this compound on specific intracellular signaling pathways like the MAPK, STAT, or PI3K pathways. researchgate.net While many natural products are known to influence these cascades, dedicated studies to elucidate the impact of this compound or its immediate congeners on these signaling networks have not been widely reported. Future research in this area would be necessary to understand if these compounds exert their biological effects through the modulation of key signaling proteins and second messengers. nih.govprobiologists.com

Enzymatic Assays for Evaluation of Inhibitory or Modulatory Effects (e.g., Haloperoxidases)

In Vivo Studies in Relevant Animal Models for Efficacy Evaluation (excluding human clinical trial data)

In vivo studies, which are conducted in living organisms such as animal models, are essential for evaluating the efficacy and physiological effects of a potential therapeutic agent in a complex biological system. news-medical.netpharmaron.com These studies bridge the gap between initial in vitro findings and potential clinical applications. taconic.com

Pre-clinical efficacy studies in animal models aim to determine if a compound has a beneficial effect in a model of a specific disease or condition. scielo.br While comprehensive in vivo efficacy data for this compound itself is not extensively documented, research on its structural congeners has shown notable biological activities. scielo.br

Laureatin and isolaureatin (B216581), two closely related C15 acetogenins, have demonstrated significant larvicidal activity against mosquitos. e-bookshelf.de This indicates a potent in vivo toxic effect on this specific organism, suggesting potential applications as antimicrobial or antiparasitic agents. e-bookshelf.de Furthermore, other acetogenins from the Laurencia complex have shown prominent antibacterial activity against various marine bacteria. scielo.brcapes.gov.br For example, laurencin, the first reported C15 acetogenin (B2873293), was found to prolong pentobarbitone-induced sleep time in mice, suggesting an effect on the central nervous system. scielo.brscielo.br These findings in related compounds suggest that this compound could warrant investigation for similar anti-inflammatory, antiviral, or antimicrobial properties. nih.govmdpi.comfrontiersin.org

Table 2: In Vivo Larvicidal Activity of this compound Congeners

| Compound | Target Organism | Biological Activity | IC50 Value |

|---|---|---|---|

| Laureatin | Mosquito | Larvicidal | 0.06 ppm |

This table displays the reported in vivo larvicidal efficacy of laureatin and isolaureatin against mosquitos. e-bookshelf.de

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body, essentially what a drug does to the body and its mechanism of action. msdvetmanual.com It involves assessing the relationship between drug concentration and the resulting effect. nih.gov Such studies are crucial for designing effective dosage regimens and understanding inter-species differences in drug responses. europa.eunih.gov

Detailed pharmacodynamic studies specifically for this compound in animal systems are not available in the current scientific literature. Establishing a pharmacodynamic profile would require integrating pharmacokinetic data (what the body does to the drug) with measures of the biological response over time. nih.govresearchgate.net While in vitro data on target engagement exists for some congeners, and in vivo efficacy has been observed, the comprehensive studies needed to define the full pharmacodynamic properties—such as receptor occupancy dynamics, dose-response relationships in animal models, and the time-course of physiological effects—have yet to be published for this compound. msdvetmanual.comnih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Laureatin |

| Isolaureatin |

| Laurencin |

| Laurallene |

| Aplysiallene |

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Potency and Selectivity

Identification of Critical Structural Features Contributing to Biological Activity

This compound is a member of the C15 acetogenin family of natural products, which are characteristic secondary metabolites of marine red algae from the Laurencia complex. scielo.br These compounds, including this compound, feature a unique and structurally diverse array of chemical motifs that are critical to their biological activities. The major structural features of algal acetogenins that are considered key contributors to their bioactivity include the presence of halogen atoms (typically bromine), an uncommon cyclic ether ring of varying size, and a terminal group that is either a conjugated enyne or a bromoallene. mdpi.comphcog.com

The biological activity of Laurencia acetogenins is intimately tied to several key structural elements:

The Eight-Membered Oxocane (B8688111) Ring: this compound contains an eight-membered cyclic ether (oxocane) skeleton. scielo.br The ring's conformation and the stereochemistry of its substituents are critical for defining the molecule's three-dimensional shape, which in turn governs its interaction with biological targets. Oxidative cyclization is a key biosynthetic step that locks the molecule into a more rigid conformation, which is often essential for bioactivity. nih.gov

Halogenation: The presence, type, and position of halogen atoms significantly influence the bioactivity of natural products. researchgate.net In this compound and its congeners, a bromine atom is a common feature. scielo.br Halogens can increase lipophilicity, enhance membrane permeability, and participate in specific interactions like halogen bonding with biological targets, thereby modulating the compound's potency and selectivity. nih.gov The replacement of chlorine with bromine in related compounds has been shown to profoundly alter antimicrobial profiles.

Stereochemistry: The absolute and relative configuration of the multiple stereocenters within the acetogenin scaffold is paramount. Even minor changes in the stereochemistry of the hydroxyl groups or at the points of substitution on the ether ring can lead to significant differences in biological effect, as this dictates the precise spatial arrangement of the key interacting groups. nih.gov

The synthesis of analogs, such as the 8-desalkyl analogue of this compound, is a practical approach used in SAR studies to probe the importance of specific substituents. By removing or altering a particular group and evaluating the subsequent change in biological activity, researchers can systematically map the contributions of each structural feature.

Table 1: Critical Structural Features of this compound and Related Acetogenins

| Structural Feature | Description | Presumed Contribution to Biological Activity |

|---|---|---|

| Oxocane (8-Membered Ether) Ring | Central heterocyclic scaffold in this compound. | Provides a rigid conformational framework essential for proper orientation and binding to biological targets. nih.gov |

| Bromine Atom | Halogen substituent common in Laurencia acetogenins. | Enhances lipophilicity and can form specific halogen bonds with target enzymes or receptors, influencing potency. nih.gov |

| Conjugated Enyne Terminus | A reactive functional group at the end of the alkyl side chain. | May act as a Michael acceptor or alkylating agent, potentially forming covalent bonds with the biological target. mdpi.com |

| Ethyl Side Chain | Alkyl substituent on the oxocane ring. | Contributes to the overall shape and steric profile of the molecule, influencing how it fits into a binding pocket. |

| Stereocenters | Multiple chiral centers throughout the molecule. | Defines the precise 3D arrangement of all functional groups, which is critical for selective molecular recognition. nih.gov |

Application of Computational SAR and Molecular Modeling Approaches for Rational Design

In modern drug discovery, computational chemistry and molecular modeling are indispensable tools for accelerating the process of rational drug design. csic.es These approaches are particularly valuable for complex natural products like this compound, where synthesis of numerous analogs for traditional SAR studies can be resource-intensive. Computational methods allow for the in silico evaluation of molecular properties and interactions, providing predictive insights that can guide the synthesis of the most promising new compounds.

The application of these techniques to a molecule like this compound involves several key methodologies:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific biological target, such as an enzyme or receptor. By modeling the interactions within the binding site, researchers can estimate binding affinity and identify the key amino acid residues involved. This allows for the rational design of modifications to this compound that could enhance these interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate variations in the chemical structure of a series of compounds with their biological activity. For a set of this compound analogs, a QSAR model could predict the activity of new, unsynthesized derivatives, helping to prioritize which analogs to pursue.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-target complex. This is especially important for flexible structures like this compound's eight-membered ring, as it can reveal how the molecule's conformation changes upon binding and identify stable binding modes that might not be apparent from static models.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, halogen bond donors) necessary for biological activity. A pharmacophore model derived from this compound and its active congeners can be used to screen large virtual libraries of compounds to find new, structurally diverse molecules that might have similar activity.

DFT (Density Functional Theory) calculations are also employed to determine the electronic properties and reactivity of molecules, as well as to accurately predict NMR chemical shifts, which can aid in the structural confirmation of new synthetic analogs. nih.gov Together, these computational tools provide a powerful platform for understanding the SAR of this compound at a molecular level and for designing novel analogs with optimized properties.

Table 2: Computational Modeling Approaches for this compound Analog Design

| Computational Method | Application to this compound | Potential Outcome |

|---|---|---|

| Molecular Docking | Simulate the binding of this compound and its analogs to a hypothetical or known biological target. | Predict binding affinity and identify key interactions to guide modifications that improve potency. |

| QSAR | Develop a predictive model based on a series of this compound analogs and their measured bioactivities. | Forecast the activity of novel, unsynthesized analogs to prioritize synthetic efforts. |

| Molecular Dynamics (MD) | Simulate the conformational flexibility of the oxocane ring and its interaction with a target over time. | Understand the dynamic behavior of the molecule upon binding and identify stable conformations. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups required for activity. | Enable virtual screening to discover new chemical scaffolds with potential bioactivity. |

| DFT Calculations | Calculate electronic properties, reactivity, and predict spectroscopic data (e.g., NMR). | Confirm the structure of new analogs and understand the electronic basis of their reactivity. nih.gov |

Rational Design Principles for Developing Analogs with Enhanced Biological Profiles

The rational design of new this compound analogs is guided by the integration of SAR data and computational insights. The primary goal is to make targeted, intelligent modifications to the parent structure to create new molecules with superior biological profiles, such as increased potency, greater selectivity for the desired target, or improved metabolic stability. ingentaconnect.com

Based on the critical structural features of C15 acetogenins, several rational design principles can be applied to this compound:

Modification of the Halogen Substituent: A key strategy involves probing the role of the bromine atom. nih.gov This can include its replacement with other halogens (chlorine, fluorine, iodine) to modulate its electronic properties and ability to form halogen bonds. Alternatively, the bromine could be moved to a different position on the scaffold or removed entirely to assess its necessity for activity.

Alteration of the Ether Ring: The size and substitution of the oxocane ring are critical. Analogs could be designed with smaller (e.g., seven-membered) or larger (e.g., nine-membered) ether rings to investigate how ring strain and conformation affect activity. phcog.com Modifications to the substituents on the ring, such as the ethyl group, can also be explored to optimize steric interactions within the target's binding site.

Bioisosteric Replacement of the Side Chain: The enyne functionality is a potential site for metabolic attack or non-specific reactivity. Rational design could involve replacing this group with more stable bioisosteres—substituents that retain the essential electronic and steric properties but have improved stability. For instance, a furan (B31954) or a thiazole (B1198619) ring could be introduced to mimic aspects of the enyne's electronics while offering a different chemical profile. thieme-connect.com

Stereochemical Diversification: The synthesis of diastereomers or enantiomers of this compound that are not naturally occurring is a powerful strategy. By systematically inverting stereocenters, chemists can explore how the 3D shape of the molecule impacts its biological function, potentially leading to analogs with higher selectivity for one biological target over others. clockss.org

These design principles, when applied in an iterative cycle of design, synthesis, and biological testing, allow for the systematic optimization of the this compound scaffold. This process holds the potential to transform a fascinating natural product into a lead compound for the development of new therapeutic agents.

Table 3: Rational Design Strategies for this compound Analogs

| Design Principle | Specific Modification Example | Objective |

|---|---|---|

| Halogen Substitution | Replace bromine with chlorine or fluorine. | To fine-tune lipophilicity and halogen bonding capabilities. nih.gov |

| Ring Size Modification | Synthesize a seven-membered (oxepane) ring analog. | To alter the conformational properties and evaluate the optimal ring size for activity. phcog.com |

| Side Chain Bioisosterism | Replace the enyne group with a stable heterocyclic ring (e.g., furan). | To improve metabolic stability while retaining necessary electronic features. thieme-connect.com |

| Stereochemical Inversion | Synthesize an epimer by inverting the configuration of a key hydroxyl group. | To explore the 3D space of the target binding site and potentially enhance selectivity. |

| Substituent Modification | Replace the C-12 ethyl group with a methyl or propyl group. | To probe steric tolerance within the binding pocket and optimize van der Waals interactions. |

Biotechnological Production and Sustainable Sourcing Strategies for Prelaureatin

Controlled Cultivation and Aquaculture of Marine Algae for Enhanced Prelaureatin Yields

The primary natural source of this compound is the red alga Laurencia nipponica. scispace.comcore.ac.uk Moving from wild harvesting to controlled cultivation is a critical first step towards a sustainable supply chain. Aquaculture of marine macroalgae offers the potential to not only preserve wild stocks but also to enhance the production of desired secondary metabolites like this compound by carefully managing growing conditions. frontiersin.org

The production of bioactive compounds in algae is a response to various biotic and abiotic factors. Therefore, manipulating these factors in a controlled aquaculture setting can significantly increase the yield of this compound. Key parameters that can be optimized include:

Nutrient Composition: Algal growth and metabolism are directly influenced by the availability of essential nutrients such as nitrates, phosphates, and trace elements in the seawater medium. fao.org The biosynthesis of halogenated compounds like this compound is dependent on the availability of halides (bromide, chloride) in the culture medium. Enriching the culture medium with bromide could potentially upregulate the biosynthetic pathways leading to this compound.

Light and Temperature: Photosynthesis, the primary energy source for algae, is dependent on light intensity, photoperiod, and temperature. fao.org These factors also regulate the production of secondary metabolites. Optimizing these conditions for Laurencia species can stimulate biomass growth and trigger the stress responses that often lead to increased production of defensive compounds like this compound.

Elicitation: The introduction of chemical or biological elicitors can stimulate the production of secondary metabolites. For algae, this could involve co-culturing with specific non-pathogenic bacteria or introducing signaling molecules that mimic an attack by herbivores, thereby activating the production of defensive compounds. nih.gov

Recent advances in aquaculture systems, from continuously run closed-loop reactors to sophisticated photobioreactors, offer precise control over these parameters, paving the way for optimized and predictable yields of algal biomass and target compounds. fao.orgresearchgate.net Globally, aquaculture accounts for 97% of all algal production, highlighting its established role as a sustainable source of marine products. welthungerhilfe.org

| Parameter | Influence on Algal Metabolism | Potential Strategy for Enhancing this compound |

| Nutrient Availability | Essential for primary and secondary metabolism. Halide availability is crucial for halogenated compounds. | Enrichment of culture medium with nitrates, phosphates, and specifically, bromide salts. |

| Light Intensity & Photoperiod | Drives photosynthesis and can trigger stress responses influencing secondary metabolite production. | Optimization of light cycles and intensity to balance biomass growth with stress-induced biosynthesis. |

| Temperature | Affects enzyme kinetics and overall metabolic rate. | Maintaining optimal temperature for Laurencia growth and this compound synthesis. |

| Cultivation Density | Influences competition for resources and can induce stress. | Determining the optimal density that maximizes yield per unit volume without compromising plant health. frontiersin.org |

| Biotic/Abiotic Elicitors | Can trigger defense mechanisms and upregulate secondary metabolite pathways. nih.gov | Co-culture with specific microorganisms or controlled introduction of stress-inducing agents. |

Development of Heterologous Biosynthesis Platforms in Engineered Microorganisms

While algal aquaculture offers a sustainable source, it can be slow and requires large-scale facilities. A powerful alternative is heterologous biosynthesis, where the genetic pathway for producing a natural product is transferred into a fast-growing, easily scalable microorganism like Escherichia coli or baker's yeast (Saccharomyces cerevisiae). nih.govresearchgate.net This synthetic biology approach offers the potential for rapid, controlled, and high-titer production of complex molecules like this compound, independent of geographical location or season. nih.gov

The successful heterologous production of this compound would involve several key steps:

Elucidation of the Biosynthetic Pathway: The starting point is to identify the specific genes and enzymes responsible for converting a simple precursor into this compound in Laurencia. This compound is thought to be biosynthesized from laurediol. vaia.com The pathway likely involves a series of enzymatic reactions including those catalyzed by halogenating enzymes like bromoperoxidases. greenpharmacy.info

Gene Cloning and Host Selection: Once identified, the genes encoding the biosynthetic enzymes are cloned and assembled into a functional pathway. This engineered pathway is then introduced into a suitable microbial host. Hosts like E. coli and yeast are well-characterized, have extensive genetic toolkits, and are used for the industrial production of other natural products like terpenoids and polyketides. nih.govnih.govmdpi.com

Metabolic Engineering and Optimization: The initial yield of the target compound in a new host is often low. nih.gov Metabolic engineering strategies are employed to optimize production by:

Increasing Precursor Supply: Engineering the host's central metabolism to channel more carbon towards the starting materials required for the this compound pathway. mdpi.com

Balancing Pathway Expression: Fine-tuning the expression levels of each biosynthetic gene to prevent the accumulation of toxic intermediates and ensure a smooth metabolic flux through the pathway.

Cofactor Engineering: Ensuring a sufficient supply of any necessary cofactors, such as the metal ions required for enzymatic function. mdpi.com

While the heterologous production of a complex, halogenated marine natural product like this compound presents significant challenges, including the functional expression of algal enzymes in a bacterial or yeast host, successful precedents in producing other complex natural products demonstrate the feasibility of this approach. nih.govosti.gov

| Step | Description | Key Challenges |

| 1. Pathway Discovery | Identifying the complete set of genes and enzymes in Laurencia that synthesize this compound from primary metabolites. | The full pathway from a simple precursor to this compound is not fully characterized. |

| 2. Gene Synthesis & Assembly | Synthesizing the identified genes and assembling them into a functional expression cassette (plasmid or integrated). | Codon optimization may be needed for expression in a microbial host. Some algal enzymes may not fold or function correctly. |

| 3. Host Engineering | Introducing the biosynthetic pathway into a microbial host like E. coli or S. cerevisiae. | Ensuring the host produces the necessary precursors and cofactors (e.g., for bromination). mdpi.com |

| 4. Fermentation & Optimization | Cultivating the engineered microbe in a bioreactor and optimizing conditions (e.g., media, temperature, induction) for maximum yield. | Low initial titers are common. nih.gov The product may be toxic to the host cell. |

Enzymatic Synthesis and Biocatalytic Approaches for this compound Production and Directed Modifications

Biocatalysis utilizes purified enzymes or whole-cell systems to perform specific chemical transformations. mt.com This approach offers high selectivity and operates under mild, environmentally friendly conditions, making it an attractive alternative to traditional chemical synthesis. europa.eu For this compound, biocatalysis can be applied both for its de novo production and for creating novel derivatives.

Research has demonstrated the direct, single-step enzymatic formation of this compound and its successor, laureatin, from the precursor (3Z,6S,7S)-Laurediol. greenpharmacy.inforesearchgate.net This key transformation is a bromo-ether cyclization reaction catalyzed by a bromoperoxidase enzyme. greenpharmacy.info This finding opens the door for developing a robust biocatalytic process:

Cell-Free Enzymatic Synthesis: The bromoperoxidase enzyme responsible for the cyclization could be produced in large quantities using recombinant microorganisms, purified, and then used in a bioreactor to convert laurediol into this compound. This approach allows for high product concentrations and simplifies downstream processing.

Whole-Cell Biocatalysis: An alternative is to use the engineered microorganism that produces the key enzyme(s) as a whole-cell biocatalyst. This avoids costly enzyme purification but requires efficient transport of the substrate (laurediol) into the cell and the product (this compound) out of it.

Enzyme Engineering for Directed Modifications: Modern enzyme engineering techniques, such as directed evolution and rational design, can be used to alter the properties of the biosynthetic enzymes. nih.govgoogle.com This could be used to:

Improve the enzyme's stability, activity, and tolerance to industrial process conditions. mt.com

Alter the enzyme's substrate specificity to accept modified versions of laurediol, leading to the production of novel, "unnatural" this compound analogs with potentially new or improved activities.

Biocatalytic methods offer a bridge between sourcing from natural algae and full heterologous biosynthesis, potentially providing a more near-term strategy for sustainable production. nih.gov

| Approach | Description | Advantages |

| Cell-Free Synthesis | Uses purified, recombinantly produced enzymes (e.g., bromoperoxidase) to convert a precursor like laurediol to this compound in a reactor. | High specificity, no side reactions, easier purification, high product concentration possible. europa.eu |

| Whole-Cell Biotransformation | Uses engineered microbes overexpressing a key enzyme to perform the desired chemical step. The substrate is added to the culture. | No need for enzyme purification, cofactor regeneration is handled by the cell's metabolism. |

| Directed Enzyme Modification | Engineering the biosynthetic enzymes to accept non-native substrates, enabling the creation of novel this compound analogs. nih.gov | Allows for the creation of new chemical diversity and potentially improved compounds. |

Implementation of Green Chemistry Principles in Extraction and Isolation Processes

Regardless of the production method—aquaculture, fermentation, or biocatalysis—the final step involves extracting and purifying this compound. Traditional methods often rely on large volumes of volatile and potentially toxic organic solvents. Green chemistry offers a framework for designing environmentally benign extraction processes. wiley-vch.denih.gov

The core principles of green chemistry can be directly applied to the isolation of this compound: epa.govacs.org

Prevention of Waste: Designing extraction processes to minimize waste generation from the outset.

Use of Safer Solvents: Replacing hazardous solvents like chloroform (B151607) or methanol (B129727) with greener alternatives. This includes using water under subcritical conditions (pressurized hot water), supercritical fluids like CO2, or bio-based solvents. wiley-vch.de

Energy Efficiency: Employing energy-efficient extraction technologies. Innovative methods like microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and pulsed electric field (PEF) extraction can significantly reduce both extraction time and energy consumption compared to conventional methods like maceration or Soxhlet extraction. wiley-vch.dejeeng.net

Use of Renewable Feedstocks: When sourced from aquaculture, the algal biomass itself is a renewable feedstock. nih.gov

The goal of green extraction is to develop a process that is not only environmentally friendly but also efficient, resulting in a high-quality, pure extract free from contaminants. nih.gov For this compound, this could involve developing a process that uses supercritical CO2 to first remove non-polar lipids from the algal biomass, followed by a targeted extraction with a green solvent like ethanol (B145695) or subcritical water to isolate the more polar this compound.

| Green Chemistry Principle | Application in this compound Extraction |

| Prevent Waste epa.gov | Optimize extraction to maximize yield and reduce the number of purification steps. |

| Safer Solvents and Auxiliaries epa.gov | Replace chlorinated solvents with supercritical CO₂, subcritical water, ethanol, or other bio-solvents. |

| Design for Energy Efficiency epa.gov | Use energy-efficient technologies like ultrasound-assisted or microwave-assisted extraction. wiley-vch.de |

| Use of Renewable Feedstocks epa.gov | Utilize sustainably cultivated Laurencia biomass as the starting material. |

| Reduce Derivatives acs.org | Employ selective extraction techniques to minimize the need for chemical derivatization during purification. |

Future Directions and Emerging Research Avenues for Prelaureatin Studies

Integration of Advanced Omics Technologies for Comprehensive Biosynthetic Pathway Elucidation